Calmurid-HC

Description

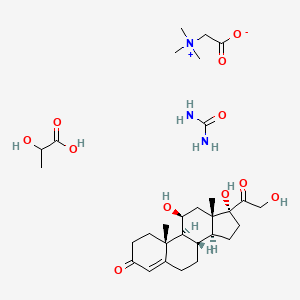

Structure

2D Structure

Properties

CAS No. |

80042-39-3 |

|---|---|

Molecular Formula |

C30H51N3O11 |

Molecular Weight |

629.7 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;2-hydroxypropanoic acid;2-(trimethylazaniumyl)acetate;urea |

InChI |

InChI=1S/C21H30O5.C5H11NO2.C3H6O3.CH4N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-6(2,3)4-5(7)8;1-2(4)3(5)6;2-1(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;4H2,1-3H3;2,4H,1H3,(H,5,6);(H4,2,3,4)/t14-,15-,16-,18+,19-,20-,21-;;;/m0.../s1 |

InChI Key |

DLZBTSLCQBSFLX-BWQNBQEESA-N |

SMILES |

CC(C(=O)O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |

Isomeric SMILES |

CC(C(=O)O)O.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |

Canonical SMILES |

CC(C(=O)O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |

Synonyms |

etaine - hydrocortisone - lactic acid - urea drug betaine, hydrocortisone, lactic acid, urea drug combination Calmurid-HC |

Origin of Product |

United States |

Hydrocortisone: Molecular and Cellular Mechanisms of Action

Transcriptional Regulation and Gene Expression Modulation

The primary mechanism of action for hydrocortisone (B1673445) involves the regulation of gene transcription. patsnap.com The activated GR can either increase or decrease the expression of a large number of target genes, influencing a wide array of cellular functions. nih.gov

A major component of hydrocortisone's therapeutic effect is its ability to activate the transcription of genes that encode anti-inflammatory proteins. patsnap.comfrontiersin.org Upon binding to GREs in the promoter regions of target genes, the GR complex recruits coactivator proteins that facilitate the assembly of the transcriptional machinery, leading to increased gene expression. pnas.orgncats.io

Examples of anti-inflammatory proteins whose expression is induced by hydrocortisone include:

Lipocortin-1 (Annexin A1) : This protein inhibits phospholipase A2, an enzyme that is crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comncats.iodrugbank.com

Inhibitor of NF-κB (IκBα) : By increasing the synthesis of IκBα, hydrocortisone helps to sequester the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes. patsnap.comnih.gov

Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1) : This enzyme dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key components of inflammatory signaling pathways. frontiersin.orgnih.gov

Through the increased production of these and other anti-inflammatory molecules, hydrocortisone effectively dampens the inflammatory response at a molecular level.

Repression of Pro-Inflammatory Gene Expression Pathways (e.g., NF-κB, Phospholipase A2)

A primary anti-inflammatory mechanism of hydrocortisone involves the repression of pro-inflammatory gene expression pathways. Glucocorticoids are known to inhibit transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator protein 1 (AP-1), which are key regulators of genes involved in the inflammatory response. drugbank.comkarger.comnih.gov By preventing the translocation of NF-κB into the nucleus or interfering with its transcriptional activity, hydrocortisone suppresses the production of numerous pro-inflammatory mediators. nih.govnih.govfrontiersin.org In studies on SARS-CoV-infected intestinal cells, high concentrations of hydrocortisone were shown to completely prevent the increased DNA binding activity of NF-κB and AP-1. nih.gov

Hydrocortisone also inhibits the activity of Phospholipase A2, a critical enzyme in the inflammatory cascade. drugbank.comnih.gov This inhibition is not direct but is mediated through the increased synthesis of annexin-1 (also known as lipocortin-1). ncats.iopatsnap.comdrugbank.com Annexin-1 binds to cell membranes and prevents phospholipase A2 from accessing its substrate, arachidonic acid. ncats.iodrugbank.com This action effectively blocks the entire downstream production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. ncats.iopatsnap.com

| Pathway | Mechanism of Repression by Hydrocortisone | Key Mediators |

| NF-κB Pathway | Inhibits nuclear translocation and transcriptional activity. nih.govnih.govfrontiersin.org | NF-κB, AP-1. karger.comnih.gov |

| Phospholipase A2 Pathway | Induces synthesis of Annexin-1 (Lipocortin-1), which inhibits Phospholipase A2 activity. ncats.iopatsnap.comdrugbank.com | Annexin-1, Arachidonic Acid. ncats.io |

Modulation of Circadian Rhythm Genes (e.g., PER1, PER3)

Hydrocortisone plays a significant role in modulating the expression of core circadian clock genes, thereby influencing the body's peripheral clocks. sci-hub.se Research has demonstrated that hydrocortisone administration can acutely and temporarily induce the expression of Period Circadian Regulator 1 (PER1) and Period Circadian Regulator 3 (PER3) messenger RNA (mRNA). sci-hub.selih.luresearchgate.net In a study involving healthy subjects, moderate doses of hydrocortisone led to an induction of PER1 and PER3 mRNA levels, while PER2 expression remained unresponsive. sci-hub.selih.lu This effect is mediated through the glucocorticoid receptor, as the induction of PER1 was blocked by the GR antagonist RU486 in ex vivo experiments. sci-hub.selih.lunih.gov The expression of PER1, in particular, appears to be highly sensitive, showing regulation even at low doses of glucocorticoids, which may be crucial for the endocrine mediation of peripheral circadian rhythms. nih.gov

Influence on Epidermal Gene Expression and Differentiation

Glucocorticoids like hydrocortisone have a marked influence on the epidermis. They can regulate the expression of genes that are critical for cell maturation and differentiation. nih.gov In vitro studies using a human fetal small intestinal epithelial cell line (H4 cells) showed that hydrocortisone treatment alters the expression of a large number of genes involved in processes like the development of cell polarity and the formation of tight junctions. nih.gov While undifferentiated cells exhibit smooth membranes, hydrocortisone exposure can induce the development of microvilli, which are characteristic of mature enterocytes. nih.gov In the skin, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11b-HSD1), which activates cortisol, is expressed in keratinocytes and fibroblasts, suggesting a role for local cortisol activation in skin physiology. amedeolucente.it

Metabolic Modulation at the Cellular Level

Hydrocortisone significantly influences cellular metabolism, affecting how cells process amino acids, utilize energy, and produce signaling molecules. patsnap.com

Impact on Amino Acid Metabolism in Immunocompetent Cells in vitro

Hydrocortisone modulates amino acid metabolism in mitogen-stimulated immunocompetent cells in a dose-dependent manner. jofem.orgjofem.org In an in vitro study, peripheral blood mononuclear cells were treated with hydrocortisone at both physiological (10⁻⁸ M) and "stress" (10⁻⁶ M) concentrations. The lower, physiological concentration led to increased levels of almost all amino acids in the culture medium. jofem.orgjofem.org In contrast, the higher, stress-level concentration significantly decreased the level of asparagine while increasing the levels of serine and tyrosine compared to control cultures. jofem.orgjofem.org These findings suggest that cortisol at stress-level doses directly modulates the amino acid metabolism of immune cells. jofem.org

| Hydrocortisone Concentration | Effect on Amino Acid Levels in vitro |

| Physiological (10⁻⁸ M) | Increased concentrations of most amino acids, including cysteine, glycine, serine, tyrosine, histidine, isoleucine, leucine, lysine, ornithine, and valine. jofem.org |

| "Stress" (10⁻⁶ M) | Decreased asparagine; Increased serine and tyrosine. jofem.orgjofem.org |

Effects on Cellular Energy Metabolism

Hydrocortisone exerts significant effects on cellular energy metabolism, generally promoting catabolism to increase the availability of energy substrates. youtube.com It enhances gluconeogenesis in the liver, leading to higher blood glucose levels. patsnap.com In adipose tissue, it promotes the breakdown of fat into free fatty acids, and in muscle, it facilitates protein catabolism to release amino acids. youtube.com Studies in humans have shown that hypercortisolemia can increase resting energy expenditure by 9-15%. nih.gov This increase in metabolic rate appears to be fueled by the increased oxidation of fat. nih.gov Furthermore, switching from standard hydrocortisone to a modified-release formulation in patients has been associated with metabolic benefits, including reduced fat mass and an increased sleeping metabolic rate. nih.gov

Interaction with Oxylipin Pathways in Endothelial Cells

In endothelial cells, hydrocortisone interacts with oxylipin pathways, which are central to the regulation of inflammation. Oxylipins are lipid mediators derived from polyunsaturated fatty acids. A study comparing the effects of hydrocortisone to docosahexaenoic acid (DHA) in an in vitro model of endothelial cell inflammation provided insight into their distinct mechanisms. matilda.science In response to an inflammatory challenge, hydrocortisone significantly blunted the production of pro-inflammatory oxylipins derived from the cyclooxygenase (COX) pathway. matilda.science Unlike DHA, which also upregulated pro-resolving metabolites from other pathways, hydrocortisone appeared to blunt both pro-inflammatory and anti-inflammatory pathways. matilda.science Hydrocortisone also has protective effects on the endothelial barrier, in part by preserving the endothelial glycocalyx, which can reduce vascular permeability and edema. nih.gov

Cellular and Tissue-Specific Responses in Research Models

Effects on Leukocyte Recruitment and Cytokine Production in Model Systems

Hydrocortisone exerts significant and complex effects on the trafficking of leukocytes and the production of cytokines, key events in the inflammatory cascade. In vitro studies have demonstrated that hydrocortisone can directly inhibit the amoeboid migration of human leukocytes. nih.govnih.gov This inhibitory effect on leukocyte movement is a fundamental aspect of its anti-inflammatory properties, impeding the accumulation of immune cells at sites of inflammation. acpjournals.org The dose-response relationship for this inhibition is best represented by a logarithmic plot of the steroid concentration. nih.govnih.gov

Beyond its impact on cell migration, hydrocortisone profoundly modulates the production of cytokines, the signaling molecules that orchestrate immune responses. The nature of this modulation can be either suppressive or permissive, depending on the specific cytokine, the concentration of hydrocortisone, and the cellular context. nih.gov For instance, in studies involving peripheral blood mononuclear cell cultures, high "stress" concentrations (10⁻⁶ M) of hydrocortisone significantly suppressed the secretion of multiple cytokines, including IL-2, IL-4, IFN-γ, and IL-10. jofem.orgjofem.org Conversely, lower, more physiological concentrations (10⁻⁸ M) have been shown to selectively increase the secretion of IFN-γ and IL-10. jofem.orgjofem.org

In a model of septic shock, the administration of hydrocortisone led to a significant reduction in the circulating levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), while the levels of Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10) remained unaffected. nih.gov Similarly, in studies using immature human enterocytes (H4 cells), hydrocortisone was found to attenuate IL-1β-induced secretion of IL-6 and IL-8. physiology.org The timing of hydrocortisone exposure relative to the inflammatory stimulus is also a critical determinant of its effect. physiology.org

The table below summarizes key research findings on the effects of hydrocortisone on cytokine production in different model systems.

| Model System | Cytokine(s) Affected | Observed Effect of Hydrocortisone | Reference(s) |

| Human peripheral blood mononuclear cell (PBMC) culture | IL-2, IL-4, IFN-γ, IL-10 | Suppression of all cytokines at 10⁻⁶ M; increased IFN-γ and IL-10 at 10⁻⁸ M. | jofem.orgjofem.org |

| Patients with septic shock | IL-6, IL-8 | Significant reduction in serum levels. | nih.gov |

| Patients with septic shock | TNF-α, IL-10 | No significant alteration in serum levels. | nih.gov |

| Immature human enterocytes (H4 cells) | IL-6, IL-8 | Attenuation of IL-1β-induced secretion. | physiology.org |

| 3-D Skin Model (EpiDerm™) with UVB exposure | IL-1ra, IL-8, PGE-2 | Modulated production, with effects varying based on the presence of other culture media components. | mattek.com |

| Mesenteric lymph node cells from T. muris-infected mice | IL-2 | Significant upregulation of antigen-specific production. | researchgate.net |

Modulation of Cellular Apoptosis in Select Cell Lines

Hydrocortisone's influence extends to the fundamental process of programmed cell death, or apoptosis, with its effects being highly dependent on the cell type and context. oup.comnih.gov A well-documented effect is the induction of apoptosis in various lymphocyte populations. nih.govnih.gov This pro-apoptotic action is a key mechanism behind the lymphocytopenia observed with glucocorticoid administration and is central to their use in treating hematological malignancies. acpjournals.orgnih.gov

In lymphoid cell lines, the apoptotic signal is mediated through intracellular glucocorticoid receptors. oup.com For example, hydrocortisone has been shown to induce a rapid and significant increase in apoptotic cells within the mouse thymus. researchgate.net Studies on murine lymphoma cell lines have been instrumental in dissecting the structure-function relationships of the glucocorticoid receptor in mediating these lytic effects. oup.com The apoptotic pathway in lymphocytes involves the activation of pro-apoptotic proteins like Bim, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases. nih.govyoutube.com

However, the apoptotic response to hydrocortisone is not universal. In contrast to its effects on lymphocytes, hydrocortisone can exert anti-apoptotic effects in other cell types. For instance, in a study using renal cortical proximal tubule (RCP) cells, hydrocortisone demonstrated a protective, anti-apoptotic effect, which was reversible by blocking metallothionein-1/2 (MT-1/2). researchgate.net Furthermore, the proliferative response of cells to hydrocortisone can also vary. The proliferative activity of human fetal lung-derived fibroblast-like cells (e.g., WI-38) is enhanced by hydrocortisone, whereas other vertebrate cell lines exhibit growth inhibition under identical conditions. nih.gov This cell-type specificity appears to be mediated by high-affinity glucocorticoid binding sites. nih.gov

The table below outlines research findings on the modulation of apoptosis by hydrocortisone in different cell lines.

| Cell Line/Model System | Apoptotic Response to Hydrocortisone | Key Findings | Reference(s) |

| Mouse Thymocytes | Pro-apoptotic | Rapid and marked increase in apoptotic cells, primarily in the cortex. | researchgate.net |

| Murine Splenic B and T Lymphocytes | Pro-apoptotic | Induces apoptosis; synergizes with a β2AR agonist (terbutaline) to significantly increase apoptosis in B cells. | nih.gov |

| Human and Mouse Lymphoid Cell Lines | Pro-apoptotic | Mediated by intracellular glucocorticoid receptors; resistance can be acquired through receptor mutations. | oup.comoup.com |

| Renal Cortical Proximal Tubule (RCP) Cells | Anti-apoptotic | Decreased the ratio of apoptotic/late apoptotic cells; effect reversed by anti-MT-1/2 antibody. | researchgate.net |

| Human Fetal Lung Fibroblast-like Cells (e.g., WI-38) | Modulates Proliferation (Enhancement) | Proliferative activity was consistently enhanced by the hormone. | nih.gov |

| Various other Vertebrate Fibroblast-like Cell Lines | Modulates Proliferation (Inhibition) | Showed growth inhibition in the presence of hydrocortisone. | nih.gov |

Urea: Biochemical and Biophysical Effects on Cutaneous Systems

Role as a Natural Moisturizing Factor (NMF) Component

Urea (B33335) is an integral component of the Natural Moisturizing Factor (NMF), a complex mixture of water-soluble substances found within the keratinocytes of the stratum corneum nih.govpracticaldermatology.comdermnetnz.orgmhmedical.combotanicalformulations.combeurre.ua. NMF is crucial for regulating the hydration level of the stratum corneum, the outermost layer of the skin nih.govpracticaldermatology.commhmedical.combotanicalformulations.combeurre.ua. Urea constitutes approximately 7% of the NMF, working alongside other components like amino acids, lactic acid, pyrrolidone carboxylic acid (PCA), and inorganic salts to attract and retain water practicaldermatology.comdermnetnz.orgmhmedical.combotanicalformulations.combeurre.ua. In healthy skin, NMF, including urea, is essential for maintaining skin plasticity, enabling proper desquamation, and optimizing barrier function practicaldermatology.com. Conversely, reduced levels of NMF, and consequently urea, are observed in dry skin conditions such as atopic dermatitis, psoriasis, and ichthyosis practicaldermatology.comdermnetnz.orgjddonline.com.

Mechanisms of Water Retention and Stratum Corneum Hydration

Urea's primary contribution to skin hydration stems from its potent humectant properties. It effectively draws water from both the deeper layers of the skin and the surrounding environment, retaining it within the stratum corneum dermnetnz.orgprequelskin.comflexitol.comflexitol.co.ukdermaltherapy.co.nzflexitol.comdovepress.com.

Hygroscopic Properties and Water Binding

Urea is a highly hygroscopic molecule, meaning it has a strong affinity for water nih.govdermnetnz.orgprequelskin.comflexitol.comflexitol.co.ukdermaltherapy.co.nzdovepress.comnih.govlivderm.org. This property allows urea to absorb atmospheric moisture and draw water from the dermis into the epidermis, thereby increasing the water content of the stratum corneum prequelskin.comflexitol.comflexitol.co.ukdermaltherapy.co.nzflexitol.comdovepress.comnih.gov. This increased hydration enhances the skin's water-binding capacity, contributing to softer, more supple skin and preventing dehydration practicaldermatology.comprequelskin.comflexitol.co.ukdermaltherapy.co.nzflexitol.comdovepress.comnih.govchemicalbook.com. Studies indicate that urea can replace water in dry conditions, preventing dehydration-induced phase transitions in lipid structures within the stratum corneum acs.org.

Influence on Stratum Corneum Molecular Mobility of Lipids and Proteins

Beyond simply binding water, urea has been shown to influence the molecular dynamics within the stratum corneum. Research utilizing solid-state NMR methods indicates that urea, along with other NMF components like glycerol, can increase the molecular mobility of both stratum corneum lipids and proteins researchgate.netnih.govdiva-portal.orgacs.orgnih.govnih.govcore.ac.uk. This effect is observed even at moderate relative humidity, where SC components would typically be more rigid in the absence of these compounds researchgate.netnih.gov. Urea treatment can cause a significant increase in the segmental motion of polypeptide chains within the stratum corneum proteins, leading to unfolding and opening of thiol group cavities nih.govcore.ac.uk. This enhanced molecular mobility is thought to contribute to the skin's ability to remain fluid and resilient under dehydrating conditions, thus protecting it from drying researchgate.netnih.govdiva-portal.org. While urea affects protein mobility, its impact on the fluidity of the stratum corneum lipid domain is less pronounced researchgate.netnih.govnih.gov.

Regulation of Transepidermal Water Loss (TEWL) in Model Systems

Urea-containing formulations have demonstrated the ability to decrease Transepidermal Water Loss (TEWL) dovepress.comnih.gov. By enhancing the water-binding capacity and improving the hydration of the stratum corneum, urea helps to reinforce the skin's barrier function, thereby reducing the rate at which water evaporates from the skin's surface dermnetnz.orgprequelskin.comflexitol.co.ukflexitol.comdovepress.comnih.govchemicalbook.com. In model systems and clinical studies, urea has been shown to improve skin barrier function, reduce dryness, and decrease TEWL, particularly in conditions characterized by compromised barrier integrity dermnetnz.orgjddonline.comprequelskin.comflexitol.co.ukflexitol.comdovepress.comnih.govchemicalbook.com.

Keratolytic Mechanisms

Urea's keratolytic properties are concentration-dependent and are attributed to its ability to break down keratin (B1170402), the primary structural protein of the epidermis prequelskin.comflexitol.comdermaltherapy.co.nzflexitol.comdovepress.comnih.govdrugs.com.

Protein Denaturation (e.g., Keratin) by Hydrogen Bond Disruption

At higher concentrations, urea acts as a potent protein denaturant. It achieves this by disrupting the hydrogen bonds that maintain the tertiary and quaternary structures of proteins, including keratin nih.govchemicalbook.comacs.orgnih.govcore.ac.ukmdpi.comnih.govkarger.comescholarship.orgcore.ac.uk. This disruption leads to the unfolding of protein molecules, altering their solubility and function nih.govchemicalbook.comacs.orgnih.govcore.ac.ukmdpi.comnih.govkarger.comescholarship.orgcore.ac.uk. Specifically, urea can break hydrogen bonds within keratin, causing it to swell and become softer dermaltherapy.co.nzflexitol.comchemicalbook.comacs.orgnih.govcore.ac.ukdrugs.commdpi.comnih.govkarger.comescholarship.orgcore.ac.uknih.govcosmetotheque.com. This process facilitates the shedding of dead skin cells (desquamation) and the loosening of the horny layer, which is beneficial in conditions involving hyperkeratosis, such as dry, rough, or thickened skin dermnetnz.orgjddonline.comprequelskin.comdermaltherapy.co.nzflexitol.comdovepress.comnih.govchemicalbook.comdrugs.comescholarship.orgcosmetotheque.comCurrent time information in Bordeaux, FR.. For instance, urea at concentrations of 10% or higher can reduce the thickness of the stratum corneum by decreasing the number of cell layers chemicalbook.com. At very high concentrations (e.g., 40%), urea exhibits proteolytic properties, capable of breaking down proteins prequelskin.com.

Influence on Epidermal Proliferation and Differentiation

Urea is recognized as a significant regulator of keratinocyte proliferation and differentiation. Studies indicate that urea can decrease DNA synthesis in basal epidermal cells and extend the generation time of post-mitotic epidermal cells, leading to a reduction in cellularity and epidermal thinning nih.gov. This regulatory action is vital for maintaining a balanced epidermal turnover. Furthermore, urea influences the differentiation process by inducing the expression of key proteins involved in barrier formation, such as filaggrin, loricrin, and transglutaminase-1 nih.govspringermedizin.de. These proteins are essential for the structural integrity and proper maturation of keratinocytes into corneocytes, the primary cells of the stratum corneum.

Effects on Skin Barrier Function

Regulation of Gene Expression in Keratinocytes (Differentiation, Antimicrobial Peptides)

Urea actively modulates gene expression within keratinocytes, impacting both differentiation and the production of antimicrobial peptides (AMPs) nih.govspringermedizin.deresearchgate.netnih.govresearchgate.net. Research has shown that urea upregulates the expression of genes critical for keratinocyte differentiation, including filaggrin, loricrin, and transglutaminase-1 nih.govspringermedizin.de. Filaggrin, in particular, is a key protein that aggregates keratin filaments and contributes to the formation of the cornified envelope, thereby enhancing the stratum corneum's structural integrity. Concurrently, urea has been demonstrated to induce the expression of antimicrobial peptides, such as cathelicidin (B612621) (LL-37) and β-defensin-2 springermedizin.denih.gov. This dual action—promoting differentiation and enhancing innate immunity—bolsters the skin's defense mechanisms and barrier function.

Enhancement of Stratum Corneum Integrity

The enhancement of stratum corneum integrity is a direct consequence of urea's effects on keratinocyte differentiation and its hygroscopic properties. Urea's ability to increase the water content of the stratum corneum, coupled with its role in upregulating proteins like filaggrin and loricrin, strengthens the barrier against external aggressors nih.govkarger.com. Studies have shown that urea-containing formulations can decrease transepidermal water loss (TEWL) and improve the skin's water-binding capacity nih.govresearchgate.net. For instance, a 20% urea cream significantly increased the water content of the stratum corneum in healthy subjects nih.gov. Furthermore, formulations with urea have demonstrated improvements in stratum corneum lipid content and organization, contributing to a more robust barrier mdpi.com.

Urea as a Modulator of Transcutaneous Permeability

Urea's influence extends to modulating the skin's permeability, affecting both its own hydration and the penetration of other topical agents.

Mechanism of Enhanced Topical Agent Penetration

Urea's mechanism for enhancing the penetration of topical agents is multifaceted. As a humectant, it increases the hydration of the stratum corneum, which can disrupt the tightly packed lipid bilayers, thereby facilitating the passage of other molecules nih.govkoreascience.kr. Additionally, urea's ability to denature proteins, particularly keratin at higher concentrations, can alter the stratum corneum's structure and increase its permeability nih.govrsc.org. Research suggests that urea acts on both the stratum corneum and the viable epidermis to enhance skin permeability, with a more pronounced effect observed on the stratum corneum koreascience.kr. Studies have shown that urea can increase the skin permeability of various substances, with concentrations ranging from 1% to 20% showing a similar enhancing effect koreascience.kr.

Impact on Skin Susceptibility to Irritants in Model Systems

Urea has been shown to reduce skin susceptibility to irritants, such as sodium lauryl sulfate (B86663) (SLS), in experimental settings. In a double-blind, vehicle-controlled study, urea treatment decreased the irritant reaction to SLS after only three applications researchgate.net. Furthermore, urea treatment of normal skin reduced TEWL and significantly decreased the irritant reaction to SLS researchgate.net. It also promotes barrier recovery in surfactant-damaged skin, leading to a less pronounced reaction upon re-exposure to SLS researchgate.net. This protective effect suggests that urea can fortify the skin barrier against external chemical challenges.

Integrated Research Perspectives: Hydrocortisone and Urea Interaction

Theoretical Frameworks for Combined Biochemical Action

The therapeutic synergy between hydrocortisone (B1673445) and urea (B33335) arises from their distinct but complementary mechanisms of action within the skin. Hydrocortisone functions by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression, thereby suppressing inflammatory pathways and reducing immune cell activity mdpi.com. This anti-inflammatory action is critical for managing various dermatological conditions characterized by redness, swelling, and itching.

Urea's contribution to this combination is multi-faceted. As a humectant, it attracts and retains water within the stratum corneum (SC), thereby improving skin hydration and pliability escholarship.orgacltearsurgery.com. Its keratolytic properties allow it to break down the extracellular matrix of the SC, facilitating the shedding of dead skin cells and promoting a smoother skin surface medicinenet.comescholarship.orgdrugbank.com. Theoretically, these actions—enhanced hydration and altered SC structure—create a more favorable environment for the penetration of other active ingredients, including hydrocortisone nih.govmedicaljournals.se. By increasing the solubility and facilitating the passage of hydrocortisone through the SC barrier, urea can enhance its delivery to target cells in the epidermis and dermis. This improved delivery mechanism suggests that the anti-inflammatory effects of hydrocortisone could be amplified or achieved more efficiently when formulated with urea.

Urea's Influence on Glucocorticoid Delivery and Bioavailability in Dermal Models

Research has consistently demonstrated that urea significantly enhances the dermal penetration and bioavailability of hydrocortisone. Studies utilizing in vitro models have quantified this effect, revealing that urea's presence in topical formulations can dramatically increase the concentration of hydrocortisone within the skin's layers.

One seminal study by Wohlrab (1984) investigated the penetration kinetics of hydrocortisone and triamcinolone (B434) acetonide in human skin. The findings indicated that the addition of 10% urea to a hydrocortisone formulation resulted in a two to three-fold increase in the concentration of hydrocortisone within the horny layer, epidermis, and dermis medicaljournals.se. Furthermore, a formulation containing 0.5% hydrocortisone with 10% urea achieved approximately 50% greater steroid content in both the dermis and epidermis compared to a formulation with 1% hydrocortisone alone medicaljournals.se. This suggests that urea can optimize therapeutic efficacy by improving drug delivery, potentially allowing for lower active ingredient concentrations to achieve comparable or superior results escholarship.orgmedicaljournalssweden.se. Urea is recognized as one of the most effective penetration promoters, attributed to its ability to increase the stratum corneum's water content and its keratolytic activity escholarship.orgmedicaljournals.seunicamp.brrjptonline.org. This enhanced delivery translates directly to increased bioavailability of hydrocortisone at the cellular level, ensuring a more robust anti-inflammatory response.

Table 1: Hydrocortisone Penetration Enhancement by Urea in Dermal Models

| Formulation Comparison | Observed Effect on Hydrocortisone Concentration | Reference |

| 0.5% Hydrocortisone + 10% Urea vs. 1% Hydrocortisone | ~50% greater in dermis and epidermis | medicaljournals.se |

| Addition of 10% Urea to Hydrocortisone formulation | 2-3 fold increase in horny layer, epidermis, and dermis | medicaljournals.se |

Potential Modulatory Effects of Urea on Hydrocortisone's Cellular Signaling Pathways

Urea's role as a humectant increases the water content within keratinocytes, which may alter cell membrane properties and potentially influence the cellular environment where GR signaling occurs escholarship.orgnih.gov. Furthermore, urea's keratolytic action can modify the extracellular matrix, which could indirectly affect cell-cell communication and the local microenvironment. Urea also plays a role in regulating keratinocyte proliferation and differentiation nih.gov. These changes in keratinocyte physiology, driven by urea, could create a more receptive environment for hydrocortisone's action or modulate the cellular response to inflammatory stimuli that hydrocortisone targets. However, the specific molecular mechanisms by which urea might directly modulate hydrocortisone's GR-mediated signaling remain an area for further investigation.

Investigating the Synergistic Effects on Epidermal Homeostasis and Barrier Repair in in vitro and ex vivo Models

The combination of hydrocortisone and urea has been observed to produce synergistic effects, particularly in managing inflammatory skin conditions characterized by compromised barrier function and dryness acltearsurgery.com. While extensive in vitro and ex vivo studies specifically quantifying the synergistic impact on epidermal homeostasis and barrier repair are not detailed with quantitative data in the provided search results, the known individual and combined effects provide a strong basis for their synergistic action.

Urea's capacity to improve skin barrier function is well-documented. It reduces transepidermal water loss (TEWL) and enhances the skin's water-binding capacity, thereby promoting hydration and barrier integrity escholarship.orgresearchgate.netmdpi.com. Studies have shown that urea can make normal and atopic skin less susceptible to irritants like sodium lauryl sulfate (B86663) researchgate.net. When combined with hydrocortisone, which reduces inflammation, the formulation addresses both the inflammatory and the barrier dysfunction components of various dermatoses. Clinical studies suggest that the combination treatment is superior to hydrocortisone alone in improving stratum corneum hydration, water-binding capacity, and reducing TEWL in atopic skin mdpi.com. This indicates a synergistic enhancement of barrier function.

Ex vivo and in vitro skin models are crucial for evaluating the penetration and efficacy of topical agents like hydrocortisone and urea researchgate.netmdpi.com. These models allow researchers to study drug absorption and the effects on skin structure and function under controlled conditions. While specific studies detailing the combined synergistic effects on epidermal homeostasis using these models were not exhaustively detailed in the provided snippets, the established roles of each component—hydrocortisone's anti-inflammatory action and urea's barrier-enhancing and penetration-boosting properties—strongly support their synergistic benefit in restoring epidermal balance and facilitating skin repair.

Chemical Synthesis and Biotransformation Pathways

Academic Routes for Hydrocortisone (B1673445) Synthesis (e.g., from Diosgenin)

The conversion of diosgenin (B1670711) to 16-DPA is a multi-step process known as the Marker degradation. longdom.org This process can be summarized in three main stages:

Acetolysis: Diosgenin is treated with acetic anhydride (B1165640) at high temperatures. This reaction opens the spiroketal side chain to form a furostenol derivative, pseudodiosgenin diacetate. researchgate.net

Oxidation: The pseudodiosgenin diacetate is then subjected to oxidation, typically using chromium trioxide. This step cleaves the side chain, yielding a 20-keto steroid. researchgate.net

Hydrolysis (Enolization and Elimination): Subsequent hydrolysis and elimination reactions lead to the formation of the double bond at the C16-C17 position, resulting in the formation of 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). chemicalbook.com

Once 16-DPA is obtained, further chemical modifications are required to introduce the functionalities present in hydrocortisone. A representative synthetic pathway from a pregnenolone (B344588) derivative to hydrocortisone involves the following key transformations semanticscholar.org:

Epoxidation: The double bond between C16 and C17 of the pregnenolone derivative is oxidized, for instance with hydrogen peroxide, to form an epoxide. semanticscholar.org

Ring Opening and Bromination: The epoxide ring is opened using an acid like hydrobromic acid, which introduces a bromine atom at C16 and a hydroxyl group at C17. semanticscholar.org

Debromination: The bromine at C16 is removed via reduction. semanticscholar.org

Side Chain Acetoxylation: The C21 position is functionalized by introducing an acetate group, often via bromination of the C21 methyl group followed by substitution with an acetate salt. semanticscholar.org

Oppenauer Oxidation: This reaction converts the 3β-hydroxyl group to a 3-keto group and shifts the C5-C6 double bond to the C4-C5 position, creating the characteristic α,β-unsaturated ketone system in ring A of hydrocortisone. semanticscholar.org

Microbiological 11β-hydroxylation: The final and crucial step is the stereospecific introduction of the hydroxyl group at the 11β-position. This is typically achieved through biotransformation using microorganisms, as chemical methods for this specific hydroxylation are often inefficient. nih.govsemanticscholar.org

Table 1: Key Stages in the Academic Synthesis of Hydrocortisone from Diosgenin

| Stage | Starting Material | Key Reagents/Conditions | Product | Purpose |

| Marker Degradation | Diosgenin | 1. Acetic Anhydride (High Temp.)2. CrO₃3. Hydrolysis | 16-Dehydropregnenolone Acetate (16-DPA) | Formation of the pregnane (B1235032) skeleton. |

| Side Chain & Ring A Modification | 16-DPA Derivative | H₂O₂, HBr, Reduction, Bromination, K-Acetate, Oppenauer Oxidation | 17α,21-dihydroxypregn-4-ene-3,20-dione (Cortodoxone) | Introduction of hydroxyl groups at C17 and C21, and formation of the α,β-unsaturated ketone in Ring A. |

| 11β-Hydroxylation | Cortodoxone | Microbiological Transformation | Hydrocortisone | Stereospecific introduction of the 11β-hydroxyl group. |

Enzymatic and Microbial Transformation in Corticosteroid Production Research

The use of enzymes and microorganisms plays a pivotal role in the industrial production of corticosteroids, offering high regio- and stereospecificity that is difficult to achieve through conventional chemical synthesis. longdom.org These biotransformation processes are considered more environmentally friendly, operating under mild conditions. longdom.org

Key microbial transformations in corticosteroid synthesis include:

Hydroxylation: This is one of the most significant microbial reactions in steroid synthesis. The introduction of a hydroxyl group at the C11 position is critical for the anti-inflammatory activity of glucocorticoids. The fungus Curvularia lunata is widely used for the 11β-hydroxylation of progesterone (B1679170) precursors to produce hydrocortisone on an industrial scale. longdom.org Other microorganisms, such as those from the genus Rhizopus, were among the first identified for their C11 hydroxylation activity. longdom.org

Dehydrogenation: The introduction of a double bond between C1 and C2 of the steroid A ring significantly enhances the glucocorticoid activity. For example, Rhodococcus species are efficient in the Δ1-dehydrogenation of hydrocortisone to produce prednisolone, with reported yields as high as 97%. google.com

Side-Chain Cleavage: Microorganisms, particularly from the genus Mycobacterium, can be used to cleave the side chain of sterols like cholesterol and phytosterols (B1254722) to produce valuable C19 and C21 steroid intermediates, which are precursors for corticosteroid synthesis. google.com

Research continues to explore and engineer novel microbial strains and enzymatic systems to improve the efficiency and selectivity of these transformations, aiming to develop more cost-effective and sustainable methods for steroid drug production. longdom.org

Table 2: Examples of Microbial Transformations in Corticosteroid Production

| Transformation | Microorganism/Enzyme | Substrate | Product | Significance |

| 11β-Hydroxylation | Curvularia lunata | Progesterone Intermediate (e.g., Cortodoxone) | Hydrocortisone | Introduction of the essential 11β-hydroxyl group for glucocorticoid activity. longdom.org |

| Δ1-Dehydrogenation | Rhodococcus coprophilus | Hydrocortisone | Prednisolone | Enhancement of anti-inflammatory potency. google.com |

| Side-Chain Cleavage | Mycolicibacterium sp. | Sterols (e.g., Cholesterol, Diosgenin) | 23,24-dinorcholane derivatives | Production of key precursors for corticosteroid synthesis. google.com |

Endogenous Corticosteroid Synthesis Pathways in Mammalian Systems

In mammals, corticosteroids are synthesized primarily in the adrenal cortex from cholesterol. wikipedia.orgyoutube.com This complex biosynthetic pathway, known as steroidogenesis, involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). researchgate.net

The synthesis of hydrocortisone (cortisol), the primary glucocorticoid in humans, follows the "classic" pathway:

Cholesterol to Pregnenolone: The pathway is initiated by the conversion of cholesterol to pregnenolone. This rate-limiting step occurs in the mitochondria and is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1.

Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). youtube.com

Hydroxylation Steps: Progesterone undergoes two sequential hydroxylation reactions. First, 17α-hydroxylase (CYP17A1) converts progesterone to 17α-hydroxyprogesterone. Subsequently, 21-hydroxylase (CYP21A2) hydroxylates 17α-hydroxyprogesterone to produce 11-deoxycortisol. researchgate.net

Final Hydroxylation: The final step is the conversion of 11-deoxycortisol to hydrocortisone, which is catalyzed by 11β-hydroxylase (CYP11B1). researchgate.net

While the adrenal gland is the primary site of corticosteroid synthesis, evidence suggests that some extra-adrenal tissues, such as the hippocampus, may also have the capacity for de novo synthesis of corticosteroids like corticosterone.

Table 3: Key Enzymes in the Endogenous Synthesis of Hydrocortisone

| Enzyme | Abbreviation | Reaction Catalyzed | Subcellular Location |

| Cholesterol side-chain cleavage enzyme | CYP11A1 | Cholesterol → Pregnenolone | Mitochondria |

| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Pregnenolone → Progesterone | Endoplasmic Reticulum |

| 17α-hydroxylase | CYP17A1 | Progesterone → 17α-hydroxyprogesterone | Endoplasmic Reticulum |

| 21-hydroxylase | CYP21A2 | 17α-hydroxyprogesterone → 11-deoxycortisol | Endoplasmic Reticulum |

| 11β-hydroxylase | CYP11B1 | 11-deoxycortisol → Hydrocortisone | Mitochondria |

in vitro Metabolism of Hydrocortisone (e.g., Phase I/II Metabolites, Hepatic and Renal Biotransformation)

The in vitro metabolism of hydrocortisone primarily occurs in the liver and involves both Phase I and Phase II biotransformation reactions. These metabolic processes are crucial for the inactivation and subsequent excretion of the hormone.

Phase I Metabolism: These reactions involve oxidation and reduction.

11β-dehydrogenation: The most significant Phase I reaction is the oxidation of the 11β-hydroxyl group to an 11-keto group, converting hydrocortisone into its inactive metabolite, cortisone. This reversible reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).

A-ring reduction: The Δ4-3-keto group in ring A is reduced to yield dihydrocortisol (B45014) and subsequently tetrahydrocortisol (B1682764). These reactions are catalyzed by 5α- and 5β-reductases and 3α-hydroxysteroid dehydrogenases.

Hydroxylation: Minor hydroxylation can occur at other positions, such as the 6β position, to form 6β-hydroxycortisol. The liver is significantly more active in producing this metabolite compared to the adrenal cortex.

Side-chain reduction: The C-20 ketone can be reduced to form 20-dihydrocortisol.

Phase II Metabolism: These reactions involve conjugation of the Phase I metabolites with hydrophilic molecules to increase their water solubility and facilitate excretion.

Glucuronidation: The primary Phase II reaction for hydrocortisone metabolites is conjugation with glucuronic acid. Glucuronides of tetrahydrocortisol and tetrahydrocortisone (B135524) are major metabolites found. researchgate.net

Studies using in vitro models, such as perfused human liver bioreactors, have shown that after 48 hours, approximately 70% of an initial hydrocortisone dose is metabolized, with Phase II metabolites (primarily glucuronides) accounting for about 52% of the elimination, while Phase I metabolites account for around 8%. researchgate.net

Table 4: Major in vitro Metabolites of Hydrocortisone

| Metabolic Phase | Metabolite | Precursor | Key Enzyme(s) | Description |

| Phase I | Cortisone | Hydrocortisone | 11β-HSD | Oxidation of the 11β-hydroxyl group. |

| Phase I | Dihydrocortisol | Hydrocortisone | 5α/5β-reductases | Reduction of the A-ring double bond. researchgate.net |

| Phase I | Tetrahydrocortisol | Dihydrocortisol | 3α-HSD | Reduction of the 3-keto group. |

| Phase II | Tetrahydrocortisol glucuronide | Tetrahydrocortisol | UGTs | Conjugation with glucuronic acid. researchgate.net |

| Phase II | Tetrahydrocortisone glucuronide | Tetrahydrocortisone | UGTs | Conjugation with glucuronic acid. researchgate.net |

Urea (B33335) Biosynthesis and Metabolism in Biological Systems

Urea is the primary nitrogenous waste product in mammals, and its synthesis is essential for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. nih.gov The series of biochemical reactions that produce urea is known as the urea cycle, or the Krebs-Henseleit cycle. chemicalbook.com This metabolic pathway occurs predominantly in the liver, spanning both the mitochondrial and cytosolic compartments of hepatocytes. chemicalbook.com

The urea cycle consists of five main enzymatic reactions:

Carbamoyl (B1232498) Phosphate (B84403) Synthesis (Mitochondria): The cycle begins in the mitochondria where carbamoyl phosphate synthetase I (CPS I) catalyzes the condensation of ammonia (NH₃), carbon dioxide (CO₂), and two molecules of ATP to form carbamoyl phosphate. chemicalbook.com This is the rate-limiting step of the cycle.

Citrulline Synthesis (Mitochondria): Ornithine transcarbamoylase (OTC) transfers the carbamoyl group from carbamoyl phosphate to ornithine, producing citrulline. The citrulline is then transported out of the mitochondria into the cytosol. chemicalbook.com

Argininosuccinate (B1211890) Synthesis (Cytosol): In the cytosol, argininosuccinate synthetase catalyzes the reaction of citrulline with aspartate to form argininosuccinate. This reaction requires ATP and provides the second nitrogen atom of the urea molecule (the first coming from ammonia).

Arginine and Fumarate Formation (Cytosol): Argininosuccinate is cleaved by argininosuccinate lyase into arginine and fumarate. Fumarate can then enter the citric acid cycle.

Urea Formation (Cytosol): The final step is the hydrolysis of arginine by arginase to yield urea and regenerate ornithine. Ornithine is then transported back into the mitochondria to begin another round of the cycle, while the urea is transported via the bloodstream to the kidneys for excretion in urine. semanticscholar.org

Proper functioning of the urea cycle is critical for maintaining nitrogen balance and preventing hyperammonemia. chemicalbook.com

Table 5: Steps of the Urea Cycle

| Step | Reactants | Enzyme | Product(s) | Cellular Compartment |

| 1 | NH₃ + CO₂ + 2 ATP | Carbamoyl Phosphate Synthetase I (CPS I) | Carbamoyl Phosphate + 2 ADP + Pi | Mitochondria |

| 2 | Carbamoyl Phosphate + Ornithine | Ornithine Transcarbamoylase (OTC) | Citrulline + Pi | Mitochondria |

| 3 | Citrulline + Aspartate + ATP | Argininosuccinate Synthetase | Argininosuccinate + AMP + PPi | Cytosol |

| 4 | Argininosuccinate | Argininosuccinate Lyase | Arginine + Fumarate | Cytosol |

| 5 | Arginine + H₂O | Arginase | Urea + Ornithine | Cytosol |

Advanced Research Methodologies for Compound Investigation

in vitro Cell Culture Models

In vitro cell culture models are fundamental for dissecting the cellular responses to compounds like those found in Calmurid-HC. These models allow for controlled environments to study specific cellular mechanisms without the complexities of a whole organism.

Keratinocytes: Studies have utilized keratinocyte cell lines, such as N/TERT-1 biorxiv.org, to investigate the effects of hydrocortisone (B1673445) on cell adhesion and differentiation markers biorxiv.org. Research has also explored how keratinocytes respond to urea (B33335), noting its role in influencing gene expression related to keratinocyte differentiation, including filaggrin and loricrin dovepress.com, escholarship.org. Keratinocyte cultures are also employed to study the impact of compounds on skin barrier function and the inflammatory response biorxiv.org, nih.gov, nih.gov.

Endothelial Cells: Human microvascular endothelial cells (HMEC-1) have been used to examine the effects of urea, with studies indicating that high concentrations can lead to proliferation reduction, actin filament rearrangement, and increased matrix metalloproteinase 2 (MMP-2) expression unimi.it. Hydrocortisone is also a common supplement in endothelial cell culture media, supporting their growth and function in various experimental setups mdpi.com.

Hepatocytes: Hepatocyte cell lines and primary hepatocytes have been employed in studies related to urea cycle metabolism, where hydrocortisone hemisuccinate is used as a culture supplement to maintain cellular function and study gene expression related to urea production biorxiv.org.

ex vivo Tissue Models

Ex vivo tissue models provide a more physiologically relevant context than cell cultures by using intact tissue samples, allowing for the study of compound penetration and effects within a complex biological matrix.

Human Skin Explants: Human skin explants are a crucial model for evaluating the dermal effects of topical formulations. Studies have used hydrocortisone in skin explant models to induce skin atrophy, simulating chronological aging, and to assess the protective effects of other agents against this induced damage dovepress.com. Furthermore, ex vivo skin models are utilized to evaluate the anti-inflammatory capacity of compounds, where hydrocortisone has been shown to inhibit inflammation triggered by specific agents and reduce skin barrier damage nih.gov. These models also allow for the assessment of penetration depth and distribution of active ingredients within the skin layers researchgate.net.

Advanced Spectroscopic and Imaging Techniques

Sophisticated spectroscopic and imaging techniques are vital for visualizing and quantifying the behavior of compounds within biological systems.

Laser Scanning Microscopy: Confocal laser scanning microscopy (CLSM) has been instrumental in visualizing cellular structures and the distribution of molecules. For instance, CLSM has been used to observe protein phosphorylation in endothelial cells mdpi.com and to visualize the penetration depth of fluorescent dyes into hair follicles researchgate.net. It also plays a role in assessing skin penetration kinetics scilit.com.

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for characterizing the structure and interactions of solid compounds. Studies have employed 35Cl SSNMR and 13C CP/MAS NMR to analyze the structure and purity of urea-containing multi-component crystals, demonstrating its utility in identifying distinct fingerprints for different crystalline forms rsc.org, researchgate.net.

Molecular Biology Techniques

Molecular biology techniques are employed to elucidate the underlying mechanisms of action by examining changes in gene and protein expression.

Gene Expression Profiling and qPCR: Gene expression profiling, including quantitative polymerase chain reaction (qPCR), is used to measure the transcriptional activity of specific genes. Studies have investigated how urea influences the expression of genes involved in keratinocyte differentiation dovepress.com, escholarship.org. Hydrocortisone's impact on gene expression in the context of sepsis has also been analyzed using genome-wide gene expression profiling nih.gov, uq.edu.au. qPCR is a standard method for quantifying mRNA levels of specific proteins, such as those in the urea cycle biorxiv.org, mdpi.com.

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins. This method has been applied to analyze the expression levels of proteins like MMP-2 in endothelial cells mdpi.com, urea cycle enzymes in hepatocytes biorxiv.org, and proteins involved in keratinocyte differentiation and signaling pathways biorxiv.org, nih.gov. It is also used to confirm gene knockdown or overexpression results obtained from qPCR biorxiv.org.

Proteomic and Metabolomic Approaches for Pathway Elucidation

Proteomics and metabolomics offer a global view of cellular and molecular changes, enabling the elucidation of complex biological pathways affected by compounds.

Proteomics: Proteomic analyses are used to identify and quantify the entire set of proteins expressed by a cell or tissue under specific conditions. Studies have employed proteomics to understand cellular responses to urea, such as changes related to endothelial-to-mesenchymal transition (EndMT) unimi.it. Proteomics, often integrated with metabolomics, is crucial for mapping out signaling pathways and identifying key proteins involved in disease progression or response to treatment peerj.com, mdpi.com, frontiersin.org.

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. This approach can reveal alterations in metabolic pathways. For instance, metabolomic studies are used to analyze urea cycle metabolism creative-proteomics.com and to identify metabolic changes in response to various stimuli, such as those in disease states or stress conditions peerj.com, mdpi.com, frontiersin.org. Integrating proteomic and metabolomic data provides a more holistic understanding of pathway regulation peerj.com, mdpi.com, frontiersin.org.

Computational Modeling and Systems Biology Approaches

Computational modeling and systems biology provide frameworks for understanding complex biological interactions and predicting outcomes.

Computational Modeling: Techniques such as homology modeling are used to create three-dimensional structures of proteins, like the ligand-binding domain of the glucocorticoid receptor (GR), to study its interactions with ligands such as cortisol nih.gov. Density Functional Theory (DFT) calculations are employed to refine structural data obtained from spectroscopic methods rsc.org. These models help in understanding molecular mechanisms and predicting binding affinities.

Systems Biology: Systems biology approaches integrate data from various omics disciplines (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of biological systems mdpi.com. These integrated models can elucidate how different components interact within pathways, such as those regulated by glucocorticoids researchgate.net, nih.gov.

Glucocorticoid Receptor Interactome Models: The glucocorticoid receptor (GR) is a key target for hydrocortisone. Computational modeling and systems biology are used to understand the GR's structure, its binding interactions with glucocorticoids like cortisol, and its role in regulating gene transcription nih.gov, researchgate.net, nih.gov, biorxiv.org. These studies help in mapping the GR interactome and understanding how hydrocortisone exerts its effects.

Data Tables

The following tables summarize key findings from research employing these methodologies.

Table 1: Urea Distribution in Human Stratum Corneum (SC) after Topical Application

| Formulation | Location | Time (h) | Urea Distribution (%) |

| Urea + Water | Inside Treated Area | 1 | 90.4 |

| Urea + Water | Outside Treated Area | 1 | 5.0 |

| Urea + Water | Inside Treated Area | 6 | 79.6 |

| Urea + Water | Outside Treated Area | 6 | 18.4 |

| Urea + Cream | Inside Treated Area | 1 | 92.5 |

| Urea + Cream | Outside Treated Area | 1 | 2.5 |

| Urea + Cream | Inside Treated Area | 6 | 84.2 |

| Urea + Cream | Outside Treated Area | 6 | 13.4 |

Note: Data adapted from karger.com, showing the effect of a ring barrier (not detailed in this table) on lateral spreading and penetration.

Table 2: Cortisol Delivery to Skin from Different Topical Preparations

| Preparation | Cortisol Content (%) | % of Applied Dose Delivered at 54h | % of Applied Dose Delivered at 78h | % of Applied Dose Delivered at 102h |

| Alphaderm | 1.0 | 0.6 | 0.8 | 2.4 |

| Calmurid HC | 0.1 | 0.7-0.9 | 0.7-0.9 | 0.7-0.9 |

| Efcortelan | 1.0 | 0.8 | 0.8 | 0.8 |

| Topisone | 0.1 | 0.6 | 1.5 | 1.5 |

Note: Data adapted from oup.com. Calmurid HC's lower cortisol content is noted, influencing total mass delivered despite a comparable percentage of applied dose.

Table 3: Effect of Hydrocortisone and a Serum on Skin Matrix Components in Ex Vivo Explants

| Treatment Group | Collagen Reduction (%) | Elastin Reduction (%) |

| Hydrocortisone (HC) | 21.39 | 27.24 |

| Hydrocortisone + Serum | Negligible | Negligible |

Note: Data adapted from dovepress.com. "Negligible" indicates levels were similar to untreated controls, suggesting the serum counteracted hydrocortisone-induced degradation.

Compound List

Urea

Hydrocortisone

Cortisol

Dexamethasone (DEX)

1α-hydroxycorticosterone (1α-OHB)

Corticosterone

MMP-2 (Matrix Metalloproteinase 2)

Filaggrin

Loricrin

CYP1A1 (Cytochrome P450 1A1)

AhR (Aryl Hydrocarbon Receptor)

TGM-1 (Transglutaminase 1)

p120 (protein)

Glucocorticoid Receptor (GR)

Pregnane (B1235032) X Receptor (PXR)

IL-6 (Interleukin-6)

IL-8 (Interleukin-8)

LDH (Lactate Dehydrogenase)

Future Directions in Fundamental Research

Advanced Understanding of Urea (B33335) Transporters and Their Regulatory Roles in Skin Biology

Urea is not merely a passive hydrating agent; it is an active small-molecule regulator of epidermal function. nih.gov Its transport into keratinocytes is a key step in initiating its biological effects, and this process is mediated by specific transporter proteins. Future investigations are aimed at achieving a more sophisticated understanding of these transporters and their regulation.

Key areas of research include:

Urea Transporters (UTs): The UT-A and UT-B families of transporters are crucial for urea movement across cell membranes. wikipedia.orgjohnshopkins.edu In the skin, UT-A1 and UT-A2 have been identified as key transporters that facilitate the uptake of urea into keratinocytes. nih.gov Research is needed to map their precise distribution within different epidermal layers and understand how their expression is regulated by physiological states and skin diseases.

Aquaporins (AQPs): Certain members of the aquaporin family, known as aquaglyceroporins, are permeable to small solutes like urea and glycerol in addition to water. jcadonline.comnih.govnih.gov In the skin, AQP3 is the most abundant and plays a significant role in hydration. jcadonline.com AQP7 and AQP9 are also expressed in the skin and are known to transport urea. nih.govnih.govresearchgate.net Studies suggest that urea itself can stimulate the expression of these transporters, creating a positive feedback loop. nih.gov

An advanced understanding of how these transporters are regulated could lead to novel strategies for enhancing skin barrier function and antimicrobial defense, as urea uptake has been shown to upregulate genes involved in these critical processes. nih.gov

| Transporter Family | Specific Transporters in Skin | Function in Keratinocytes |

| Urea Transporters (UT) | UT-A1, UT-A2 | Facilitate uptake of urea into the cell. nih.gov |

| Aquaporins (AQP) | AQP3, AQP7, AQP9 | Transport water, glycerol, and urea across the cell membrane. nih.govnih.gov |

Characterization of Molecular Cross-Talk and Synergistic Mechanisms between Hydrocortisone (B1673445) and Urea in Cellular Microenvironments

The clinical observation that urea enhances the efficacy of hydrocortisone is well-documented. acltearsurgery.commedicaljournalssweden.senih.govnih.gov This synergy is often attributed to urea's keratolytic and hydrating properties, which improve the penetration of hydrocortisone through the stratum corneum. medicaljournalssweden.semedicinenet.com However, the molecular interactions and synergistic signaling at the cellular level remain a fertile ground for research.

Future studies will aim to:

Quantify Penetration Enhancement: While it is known that 10% urea can increase the concentration of hydrocortisone in the epidermis and dermis by two- to three-fold, more detailed kinetic studies are needed to understand this process under various conditions. medicaljournalssweden.se

Investigate Cellular Signaling Pathways: Beyond enhancing penetration, researchers will explore whether urea and hydrocortisone engage in "cross-talk" within keratinocytes. For example, does urea-induced upregulation of barrier function genes influence the cellular response to hydrocortisone's anti-inflammatory signals? Does hydrocortisone, in turn, affect the expression or activity of urea transporters?

Explore Effects on the Skin Microbiome: A healthy skin barrier, supported by urea, is crucial for preventing the colonization of pathogenic microbes. acltearsurgery.com Hydrocortisone's anti-inflammatory action creates a more favorable environment for healing. acltearsurgery.com Research into how this combination therapy impacts the skin's microbiome could reveal another layer of their synergistic action.

Understanding these intricate interactions will provide a more complete picture of why this combination is so effective, particularly in inflammatory and dry skin conditions like eczema and psoriasis. acltearsurgery.com

Development of Mechanistic Models for Predicting Compound Behavior in Complex Biological Systems

Key approaches include:

Compartmental Models: These mathematical models divide the skin into various layers (e.g., stratum corneum, viable epidermis, dermis) and use differential equations to describe the diffusion and transport of a drug through these compartments. nih.gov This allows for the prediction of drug concentration in different skin layers over time.

AI-Driven and Machine Learning Models: Artificial intelligence can be used to develop highly sophisticated models that predict skin permeability based on large datasets of molecular information. nih.govresearchgate.net AI algorithms can optimize formulations by predicting the effects of various enhancers and delivery systems. nih.govresearchgate.net

"Skin-on-a-Chip" Systems: These microfluidic devices create a more physiologically relevant environment for studying drug absorption compared to traditional methods. nih.gov Integrating data from these systems with mathematical models can provide highly accurate predictions of a compound's behavior in human skin. nih.gov

Future models will aim to simulate not only the passive diffusion of hydrocortisone and urea but also their active interactions with cellular components like receptors and transporters. This will enable a more precise, patient-specific approach to topical therapy design. nih.gov

| Modeling Approach | Description | Application for Hydrocortisone/Urea |

| Compartmental Models | Uses differential equations to simulate drug transport through skin layers. nih.gov | Predict concentration of each compound in the epidermis and dermis over time. |

| AI/Machine Learning | Employs algorithms to predict skin permeability and optimize formulations from large datasets. nih.govresearchgate.net | Accelerate the selection of optimal concentrations and vehicle components for enhanced efficacy. |

| Skin-on-a-Chip Integration | Combines microfluidic tissue models with computational simulation. nih.gov | Provide highly accurate, ex vivo data to validate and refine predictive mathematical models. |

Q & A

Q. What experimental protocols are recommended for evaluating Calmurid-HC’s efficacy in preclinical models?

Methodological Answer: Preclinical studies should employ randomized, controlled in vivo models (e.g., murine dermatitis) with standardized dosing regimens. Key parameters include lesion severity scoring, histopathological analysis, and comparator agents (e.g., urea-based controls). Ensure reproducibility by documenting environmental conditions (humidity, temperature) and blinding assessors to treatment groups. Experimental protocols must align with ICH guidelines for pharmacological testing, emphasizing dose-response relationships and pharmacokinetic profiling .

Q. How should researchers design a robust formulation analysis for this compound’s active components?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify urea and hydrocortisone concentrations. Validate methods per ICH Q2(R1) guidelines, including linearity, precision, and recovery tests. Cross-reference results with stability studies (accelerated aging under varying pH/temperature) to assess degradation profiles. Include triplicate measurements and statistical analysis (e.g., ANOVA) to minimize batch variability .

Q. What are the critical controls for in vitro studies examining this compound’s mechanism of action on keratinocytes?

Methodological Answer: Use primary human keratinocytes cultured under standardized media conditions. Include vehicle controls (e.g., emulsion base without active ingredients) and positive controls (e.g., known moisturizers like glycerol). Assess outcomes via transepidermal water loss (TEWL) measurements and qPCR for barrier function genes (e.g., filaggrin). Ensure blinding during data collection and apply Bonferroni correction for multiple comparisons .

Advanced Research Questions

Q. How can contradictions in efficacy data between randomized controlled trials (RCTs) and real-world studies of this compound be resolved?

Methodological Answer: Conduct a meta-analysis stratified by study design, patient demographics, and adherence rates. Apply sensitivity analysis to identify confounding variables (e.g., comorbidities, concomitant therapies). Use triangulation by integrating qualitative data (patient-reported outcomes) with quantitative metrics. Validate findings through federated network analyses across diverse real-world datasets, adhering to ICH pharmacoepidemiological standards .

Q. What statistical approaches are optimal for analyzing long-term safety data of this compound in heterogeneous populations?

Methodological Answer: Employ time-to-event analysis (Cox proportional hazards models) for adverse event monitoring. Adjust for covariates like age, baseline severity, and compliance using propensity score matching. Validate robustness via bootstrapping and sensitivity analyses. For rare events, apply Bayesian hierarchical models to pool data from multiple cohorts while accounting for between-study heterogeneity .

Q. How can researchers optimize experimental designs to assess this compound’s synergistic effects with other dermatological agents?

Methodological Answer: Use factorial designs (e.g., 2x2 matrices) to test combinations with topical antibiotics or immunosuppressants. Measure synergy via isobolographic analysis or Chou-Talalay combination indices. Include washout periods to mitigate carryover effects and validate findings in ex vivo skin models. Ensure power calculations a priori to detect clinically meaningful interactions .

Q. What methodologies address biases in retrospective studies evaluating this compound’s therapeutic adherence?

Methodological Answer: Apply inverse probability weighting to adjust for selection bias and missing data. Validate adherence metrics through electronic monitoring (e.g., smart dispensers) and triangulate with pharmacy claims data. Use directed acyclic graphs (DAGs) to identify confounding pathways and implement Mendelian randomization where feasible .

Methodological Frameworks

How can the FINER criteria enhance the formulation of research questions for this compound studies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. For example, ensure feasibility by piloting recruitment strategies in target populations. Assess novelty through systematic literature reviews (PRISMA guidelines) and ethical alignment with Declaration of Helsinki principles. Relevance is demonstrated by addressing gaps in barrier repair mechanisms .

Q. What steps ensure reproducibility in this compound’s preclinical data across laboratories?

Methodological Answer: Standardize protocols using SOPs validated by inter-laboratory ring tests. Share raw data and analysis code via repositories like Zenodo. Report methods following ARRIVE 2.0 guidelines, including randomization, blinding, and exclusion criteria. Use reference materials (e.g., certified urea standards) for analytical calibration .

Q. How should researchers integrate multi-omics data to elucidate this compound’s impact on skin microbiota?

Methodological Answer: Combine 16S rRNA sequencing (microbiota composition) with metabolomic profiling (LC-MS) and host transcriptomics. Use multivariate analysis (e.g., PCA, PLS-DA) to identify correlations between microbial shifts and clinical outcomes. Validate findings in gnotobiotic models to establish causality. Ensure data interoperability via FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.